N,N-dibenzyl-3-chlorobenzamide
Description
N,N-Dibenzyl-3-chlorobenzamide is a benzamide derivative featuring a chlorine atom at the 3-position of the benzoyl ring and two benzyl groups attached to the nitrogen atom.
Properties
CAS No. |
57409-24-2 |
|---|---|
Molecular Formula |
C21H18ClNO |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
N,N-dibenzyl-3-chlorobenzamide |
InChI |
InChI=1S/C21H18ClNO/c22-20-13-7-12-19(14-20)21(24)23(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2 |
InChI Key |
KJRVVVBNFKCBFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares N,N-dibenzyl-3-chlorobenzamide with key analogs:
Key Observations:
- Steric Hindrance: The bulky N,N-dibenzyl groups may reduce catalytic efficiency compared to simpler N-phenyl derivatives (e.g., 3-Chloro-N-phenylbenzamide) but improve lipid solubility for drug delivery .
- Synthetic Flexibility: Amino or nitro groups (as in ) allow post-synthetic modifications, whereas chloro groups are less reactive under mild conditions.
Crystallographic and Spectroscopic Data
- 3-Chloro-N-phenylbenzamide crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å, and α = 98.537° . Comparable data for this compound is unavailable but predicted to exhibit greater molecular asymmetry due to bulky benzyl groups.
- Spectroscopic Characterization: Analogs like N-(3-chlorophenethyl)-4-nitrobenzamide were confirmed via ¹H/¹³C NMR, IR, and mass spectrometry, suggesting similar methodologies apply to N,N-dibenzyl derivatives .
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